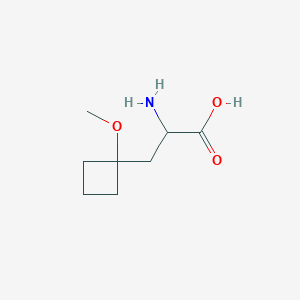

2-Amino-3-(1-methoxycyclobutyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-3-(1-methoxycyclobutyl)propanoic acid” is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . More detailed structural information, such as bond lengths and angles, would require further computational or experimental analysis.科学的研究の応用

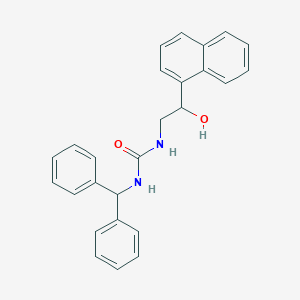

Asymmetric Synthesis of Carbocyclic α-Amino Acids

A study by Fondekar, Volk, and Frahm (1999) explores the asymmetric synthesis of carbocyclic α-amino acids, including those similar in structure to "2-Amino-3-(1-methoxycyclobutyl)propanoic acid." The research demonstrates the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid with high enantiomeric excess, indicating potential applications in stereochemically complex molecule construction Fondekar, Volk, & Frahm, 1999.

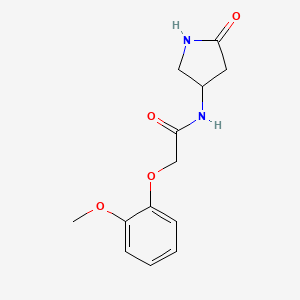

Nucleoside Protection for Oligodeoxyribonucleotide Synthesis

Research by Mishra and Misra (1986) on the protection of exocyclic amino groups of nucleosides for oligodeoxyribonucleotide synthesis on solid support highlights the utility of methoxyphenoxybenzoyl groups. Such protective groups demonstrate stability and selectivity under synthesis conditions, indicating the relevance of methoxy-containing compounds in nucleic acid chemistry Mishra & Misra, 1986.

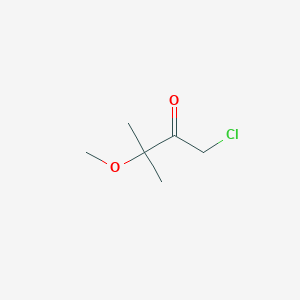

Squarate-Based Nucleosides in Medicinal Chemistry

Lu, Lu, and Honek (2017) discuss the application of squaric acid derivatives, including methoxycyclobutene diones, in medicinal chemistry. These compounds, through computational analysis and preliminary biological evaluation, demonstrate potential as anticancer and antiviral agents. The study underscores the versatility of cyclobutyl structures in drug design Lu, Lu, & Honek, 2017.

CO2 Capture with Amino Acid Ionic Liquids

Gurkan et al. (2010) report on the use of amino acid ionic liquids for CO2 capture, highlighting the efficiency of trihexyl(tetradecyl)phosphonium methioninate and prolinate in absorbing CO2 in near 1:1 stoichiometry. This research suggests potential environmental applications of amino acid derivatives in mitigating carbon emissions Gurkan et al., 2010.

作用機序

Target of Action

The primary targets of 2-Amino-3-(1-methoxycyclobutyl)propanoic acid are currently unknown. This compound is a derivative of propanoic acid , which is known to have antimicrobial properties and is used as a food preservative . .

Mode of Action

As a derivative of propanoic acid, it may share some of the antimicrobial properties of its parent compound . .

特性

IUPAC Name |

2-amino-3-(1-methoxycyclobutyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFLWCDALDONOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)

![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)

![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2874093.png)